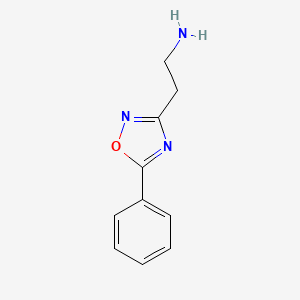

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms . This compound is structurally related to other compounds that have shown a wide range of applications, including medicinal applications such as anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .

Synthesis Analysis

The synthesis of “this compound” involves cyclization of O-benzoyl-2-(benzimidazol-1-yl)propioamidoxime under different temperature conditions . This process yields 2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethyl]benzimidazole . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Molecular Structure Analysis

The molecular structure of “this compound” has been determined by X-ray analysis . The structure features intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group .Applications De Recherche Scientifique

Synthesis and Characterization

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine and its derivatives are frequently synthesized as part of research into novel compounds with potential biological or chemical applications. For instance, a series of 1,3,4-oxadiazoles, closely related to the specified compound, have been synthesized from various precursors for their antimicrobial properties and potential as anticancer agents. These syntheses involve complex chemical reactions that highlight the versatility of oxadiazole derivatives in medicinal chemistry (Shaymaa K. Younis, 2011), (N. Fuloria et al., 2009).

Antimicrobial and Antitumor Activity

Research into 1,3,4-oxadiazole derivatives, closely related to the compound , has shown significant promise in the development of new antimicrobial and anticancer treatments. For example, specific derivatives have demonstrated potent in vitro anticancer activity against various cancer cell lines, providing a foundation for further investigation into their therapeutic potential (Catalin V. Maftei et al., 2016), (V. Adimule et al., 2014).

Electroluminescence and Photophysical Properties

The photophysical properties of multi-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenes, which share structural similarities with the target compound, have been explored for their potential in electroluminescent devices. These studies contribute to the development of materials with improved performance in organic electronics, demonstrating the relevance of oxadiazole derivatives in the field of material science (Chih-Chiang Yang et al., 2010).

Orientations Futures

The future directions for “2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine” and related compounds could involve further exploration of their potential applications in medicinal chemistry, material science, and high energy molecules . There is also potential for further refinement of the synthesis methods for 1,2,4-oxadiazoles .

Mécanisme D'action

Target of Action

It is known that 1,2,4-oxadiazole derivatives, which include 2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It is known that oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property may play a role in the interaction of this compound with its targets.

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives have shown potential for activity potential and promising target for mode of action .

Pharmacokinetics

It is known that the compound has a molecular formula of c10h11n3o and an average mass of 189214 Da , which may influence its pharmacokinetic properties.

Result of Action

It is known that 1,2,4-oxadiazole derivatives have shown anti-bacterial, anti-viral, and anti-leishmanial activities .

Action Environment

It is known that the synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in the arsenal of drug discovery .

Propriétés

IUPAC Name |

2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMZXFYUBAAYIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2601958.png)

![5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601959.png)

![(S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2601960.png)

![Bicyclo[1.1.1]pentane-1,3-diyldimethanol](/img/structure/B2601964.png)

![3-Propyl-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2601968.png)

![(E)-N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2601975.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)